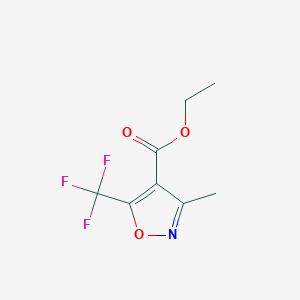
3,4',5-Biphenyltriol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[1,1'-Biphenyl]-3,4',5-triol (BPT) is a synthetic compound that has been studied extensively for its potential applications in a variety of scientific research areas. It is a colorless, crystalline solid with a melting point of 100–103 °C. BPT has been found to possess a wide range of biological activities, including antioxidant, anti-inflammatory, and anti-cancer effects. In addition, BPT has been found to have potential applications in the areas of drug delivery, gene therapy, and tissue engineering.
科学的研究の応用
3,4',5-Biphenyltriol has been studied extensively for its potential applications in a variety of scientific research areas. It has been found to possess antioxidant, anti-inflammatory, and anti-cancer properties, and may be useful in the development of new drugs for the treatment of various diseases. In addition, this compound has been studied for its potential applications in drug delivery, gene therapy, and tissue engineering.
作用機序
The precise mechanism of action of 3,4',5-Biphenyltriol is not yet fully understood. However, it is believed that this compound may act by inhibiting the activity of certain enzymes involved in the production of inflammatory mediators, such as prostaglandins and leukotrienes. In addition, this compound may also act as an antioxidant, scavenging free radicals and preventing oxidative damage to cells.
Biochemical and Physiological Effects
This compound has been found to have a wide range of biochemical and physiological effects. In animal models, this compound has been found to possess anti-inflammatory, anti-cancer, and antioxidant properties. In addition, this compound has been found to have potential applications in the areas of drug delivery, gene therapy, and tissue engineering.
実験室実験の利点と制限
3,4',5-Biphenyltriol has several advantages for use in laboratory experiments. It is a relatively inexpensive and easily accessible compound, and can be synthesized from a variety of starting materials. In addition, this compound is relatively stable and can be stored for long periods of time without significant degradation. However, this compound has several limitations for use in laboratory experiments. It has a low solubility in water, and its solubility can be further reduced by the presence of other compounds. In addition, this compound is a relatively weak compound, and its effects may be masked by the presence of other compounds.
将来の方向性
The potential applications of 3,4',5-Biphenyltriol are still being explored, and there are many possible future directions for research. One possible direction is to explore the effects of this compound on other diseases, such as diabetes and cardiovascular disease. In addition, further research is needed to understand the precise mechanism of action of this compound, and to develop more efficient and effective methods of synthesis and delivery. Finally, further research is needed to explore the potential applications of this compound in drug delivery, gene therapy, and tissue engineering.
合成法
3,4',5-Biphenyltriol can be synthesized from a variety of starting materials, including phenols, amines, and aldehydes. One of the most commonly used methods involves the reaction of 1,1'-biphenyl-3,4,5-triol with a strong acid, such as sulfuric acid, in the presence of a catalyst. This reaction produces a mixture of this compound and its isomer, 1,1'-biphenyl-3,4,5-trione. The mixture can then be purified by recrystallization or chromatographic techniques.
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for [1,1'-biphenyl]-3,4',5-triol involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "4-bromo-1,1'-biphenyl", "Sodium hydroxide (NaOH)", "Hydrogen peroxide (H2O2)", "Acetic acid (CH3COOH)", "Sodium acetate (NaOAc)", "Water (H2O)" ], "Reaction": [ "Step 1: 4-bromo-1,1'-biphenyl is reacted with NaOH in water to form 1,1'-biphenyl-4-ol.", "Step 2: 1,1'-biphenyl-4-ol is oxidized with H2O2 in the presence of CH3COOH to form 1,1'-biphenyl-4,4'-diol.", "Step 3: 1,1'-biphenyl-4,4'-diol is reacted with NaOAc in water to form [1,1'-biphenyl]-3,4'-diol.", "Step 4: [1,1'-biphenyl]-3,4'-diol is oxidized with H2O2 in the presence of CH3COOH to form [1,1'-biphenyl]-3,4',5-triol." ] } | |
CAS番号 |
74276-54-3 |
分子式 |
C12H10O3 |
分子量 |
202.21 g/mol |
IUPAC名 |
5-(4-hydroxyphenyl)benzene-1,3-diol |
InChI |
InChI=1S/C12H10O3/c13-10-3-1-8(2-4-10)9-5-11(14)7-12(15)6-9/h1-7,13-15H |
InChIキー |
HSZOQEGJICWJDP-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C2=CC(=CC(=C2)O)O)O |
純度 |
0 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



